D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine
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Overview
Description
D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-alanine, D-phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residues.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced peptides or amino acid derivatives.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
Chemistry: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide behavior and interactions.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate interactions, and receptor binding. It can also be used as a substrate in enzymatic assays.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it a candidate for therapeutic peptides.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
D-Phenylalanyl-D-alanyl-D-alanine: A shorter peptide with similar structural features.
D-Alanyl-D-alanyl-D-phenylalanylglycine: A peptide with a different sequence but similar amino acid composition.
D-Phenylalanyl-D-alanyl-D-alanyl-D-glycine: A peptide with a similar sequence but lacking one phenylalanine residue.
Uniqueness: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is unique due to its specific sequence and the presence of two phenylalanine residues, which contribute to its distinct chemical and biological properties. The combination of D-amino acids and glycine in this sequence provides stability and resistance to enzymatic degradation, making it valuable for various applications.
Properties
CAS No. |
644997-45-5 |
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Molecular Formula |
C26H33N5O6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33N5O6/c1-16(30-25(36)20(27)13-18-9-5-3-6-10-18)23(34)29-17(2)24(35)31-21(26(37)28-15-22(32)33)14-19-11-7-4-8-12-19/h3-12,16-17,20-21H,13-15,27H2,1-2H3,(H,28,37)(H,29,34)(H,30,36)(H,31,35)(H,32,33)/t16-,17-,20-,21-/m1/s1 |
InChI Key |
JRVBLYKJHMXCAR-DEPWHIHDSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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